Cas no 56605-05-1 ((2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide)

(2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide structure
56605-05-1 structure
Product name:(2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide
CAS No:56605-05-1
MF:C14H17NO
MW:215.29088
CID:945619
PubChem ID:3033129

(2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide
    • (Z)-2-methyl-3-phenyl-N-prop-2-enylbut-2-enamide
    • (2Z)-N-Allyl-2-methyl-3-phenylbut-2-enamide
    • 2-butenamide, 2-methyl-3-phenyl-N-2-propen-1-yl-, (2Z)-
    • 2-Butenamide, 2-methyl-3-phenyl-N-2-propenyl-, (Z)-
    • NSC 304464
    • (cis)-N-Allyl-alpha,beta-dimethylcinnamamide
    • CHEMBL3275625
    • 56605-05-1
    • NSC304464
    • CINNAMAMIDE, N-ALLYL-alpha,beta-DIMETHYL-, (Z)-
    • NSC-304464
    • Inchi: InChI=1S/C14H17NO/c1-4-10-15-14(16)12(3)11(2)13-8-6-5-7-9-13/h4-9H,1,10H2,2-3H3,(H,15,16)/b12-11-
    • InChI Key: GCLBGKOMNXDAFZ-QXMHVHEDSA-N
    • SMILES: CC(=C(C)C(=O)NCC=C)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 215.13111
  • Monoisotopic Mass: 215.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 0.991
  • Boiling Point: 373.7°C at 760 mmHg
  • Flash Point: 225.6°C
  • Refractive Index: 1.53
  • PSA: 29.1
  • LogP: 3.17310

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